molecular formula C26H28N6O4S2 B11089399 2,2'-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide]

2,2'-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide]

Cat. No.: B11089399
M. Wt: 552.7 g/mol
InChI Key: YAPKNJATTKTSTQ-UHFFFAOYSA-N
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Description

2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] is a complex organic compound that features a unique structure incorporating oxadiazole rings, sulfur atoms, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] typically involves multiple steps, starting from readily available precursors. The process often includes the formation of oxadiazole rings through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The incorporation of sulfur atoms and acetamide groups is achieved through subsequent reactions, such as nucleophilic substitution and acylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole rings can be reduced under specific conditions to yield different products.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the oxadiazole rings can produce amines or other reduced species.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole rings and sulfur atoms.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] exerts its effects depends on its interaction with molecular targets. The oxadiazole rings and sulfur atoms can form noncovalent bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The acetamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but may lack the sulfur atoms or acetamide groups.

    Sulfonamide Derivatives: These compounds contain sulfur atoms and amide groups but may not have the oxadiazole rings.

    Thiadiazole Derivatives: These compounds have a similar sulfur-containing ring structure but differ in the arrangement of nitrogen and oxygen atoms.

Uniqueness

2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] is unique due to its combination of oxadiazole rings, sulfur atoms, and acetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H28N6O4S2

Molecular Weight

552.7 g/mol

IUPAC Name

2-[[5-[4-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]butyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C26H28N6O4S2/c1-17-9-3-5-11-19(17)27-21(33)15-37-25-31-29-23(35-25)13-7-8-14-24-30-32-26(36-24)38-16-22(34)28-20-12-6-4-10-18(20)2/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,27,33)(H,28,34)

InChI Key

YAPKNJATTKTSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCCCC3=NN=C(O3)SCC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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